molecular formula C13H21NO2 B582836 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol CAS No. 18910-68-4

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol

Cat. No.: B582836
CAS No.: 18910-68-4
M. Wt: 223.316
InChI Key: GELQRPHSNNCPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, also known as this compound, is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.316. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-Dehydroxy Salbutamol, also known as Salbutamol or Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells. Activation of these receptors leads to relaxation of the bronchial smooth muscle, thereby opening up the airways and improving airflow .

Mode of Action

Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist . It binds to the beta-2 adrenergic receptors on the bronchial smooth muscle cells, leading to activation of these receptors . This activation triggers a cascade of biochemical events that ultimately result in the relaxation of the bronchial smooth muscle . This relaxation opens up the airways, allowing for improved airflow .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a series of intracellular events occur. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increased cAMP levels then lead to the activation of protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .

Pharmacokinetics

Salbutamol exhibits a rapid onset of action, typically within 15 minutes of inhalation . It undergoes significant first-pass metabolism in the liver, being converted to the 4’-o-sulphate ester, which has negligible pharmacologic activity . The drug is ultimately excreted in the urine as free drug and as the metabolite . The half-life of salbutamol is approximately 3.8–6 hours for inhaled versions .

Result of Action

The primary result of Salbutamol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This bronchodilation opens up the airways, reducing bronchospasm and improving airflow. This provides relief from symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of Salbutamol can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions, potentially altering the pharmacokinetics and pharmacodynamics of Salbutamol . Additionally, patient-specific factors such as age, weight, gender, race, and genetics can contribute to variations in therapeutic response .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4/h5-7,12,14-16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQRPHSNNCPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18910-68-4
Record name 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152NRR02YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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